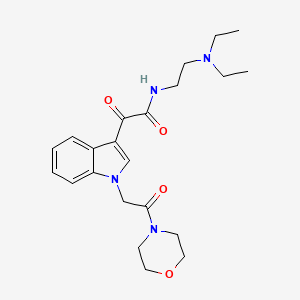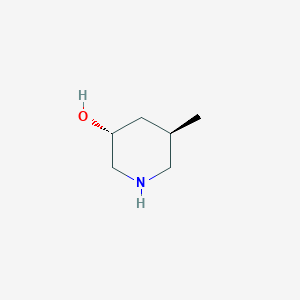![molecular formula C20H17N5OS B2561387 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 335223-67-1](/img/structure/B2561387.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps . The process starts with the nucleophilic addition reaction of iso-thiocyanate derivative with intermediate XI . This is followed by cyclization of compound VIII via its reflux with formamide to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one IX . After that, chlorination of compound IX is carried out by reflux in POCl3 .
Molecular Structure Analysis
The molecular structure of “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Chemical Reactions Analysis
The chemical reactions involving “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” are primarily related to its role as a kinase inhibitor . The compound can inhibit multiple oncogenic targets through focused chemical modification .
Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been used in the development of anticancer kinase inhibitors . They mimic the hinge region binding interactions in kinase active sites, which can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets . For example, the BTK inhibitor ibrutinib, which is a pyrazolo[3,4-d]pyrimidine, has been approved for the treatment of several B-cell cancers .
In Vitro and In Vivo Anticancer Activity
A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models . Among them, some compounds showed promising cytotoxicity against tested cancer cell lines .
Cell Cycle Inhibition
Some pyrazolo[3,4-d]pyrimidines have been found to inhibit cell cycle progression . This can be particularly useful in the treatment of cancers, where uncontrolled cell division is a common characteristic.
Apoptosis Induction
Certain pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to kill cancer cells.
Caspase-3 Activation
Some pyrazolo[3,4-d]pyrimidines have been found to significantly induce caspase-3 activation . Caspase-3 is a crucial enzyme in apoptosis, and its activation can lead to the death of cancer cells.
Suppression of NF-κB and IL-6 Activation
Certain pyrazolo[3,4-d]pyrimidines have been shown to suppress NF-κB and IL-6 activation . NF-κB and IL-6 are involved in inflammatory and immune responses, and their overactivation can contribute to the development and progression of cancer.
Fungicidal Activities
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been designed and synthesized for their fungicidal activities . This suggests potential applications in the development of novel fungicides with low toxicity and high efficiency.
mTOR Kinase and PI3 Kinase Inhibition
Some pyrazolo[3,4-d]pyrimidines have been used as mTOR kinase and PI3 kinase inhibitors . These kinases play key roles in cell growth, proliferation, and survival, and their inhibition can have therapeutic benefits in various diseases, including cancer .
Mecanismo De Acción
Target of Action
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, also known as N-(4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .
Mode of Action
This compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .
Biochemical Pathways
The compound affects the biochemical pathways related to the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . This results in the inhibition of self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion .
Result of Action
The result of the action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is the inhibition of the kinase activity, which leads to the suppression of the overactive oncogenic pathways . This results in the inhibition of cancer cell proliferation and the induction of programmed cell death .
Direcciones Futuras
The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide” could involve further exploration of its potential as a kinase inhibitor . Given its ability to inhibit multiple oncogenic targets, it could be further developed and tested for the treatment of various diseases, including cancer .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMXMBDXVCADBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)




![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
